3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide
CAS No.: 1040656-45-8
Cat. No.: VC11934685
Molecular Formula: C23H24FN3O4S2
Molecular Weight: 489.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040656-45-8 |
|---|---|
| Molecular Formula | C23H24FN3O4S2 |
| Molecular Weight | 489.6 g/mol |
| IUPAC Name | 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C23H24FN3O4S2/c1-31-20-4-2-3-17(15-20)16-25-23(28)22-21(9-14-32-22)33(29,30)27-12-10-26(11-13-27)19-7-5-18(24)6-8-19/h2-9,14-15H,10-13,16H2,1H3,(H,25,28) |
| Standard InChI Key | PKNJXRQPGGOEPA-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
| Canonical SMILES | COC1=CC=CC(=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound comprises three key regions (Figure 1):
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Thiophene-2-carboxamide backbone: A five-membered aromatic thiophene ring with a carboxamide group at position 2.
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Sulfonyl-piperazine linker: A piperazine ring connected via a sulfonyl group (–SO₂–) to the thiophene core. The piperazine is further substituted at position 4 with a 4-fluorophenyl group.
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3-Methoxybenzyl group: A benzyl moiety with a methoxy (–OCH₃) substituent at the meta position, attached to the carboxamide nitrogen .
The presence of fluorine and methoxy groups enhances lipophilicity and metabolic stability, while the sulfonamide linker contributes to hydrogen-bonding interactions with biological targets .
Physicochemical Characteristics
Key computed properties include:
| Property | Value |
|---|---|
| Molecular Weight | 489.6 g/mol |
| LogP (Lipophilicity) | ~3.2 (estimated) |
| Hydrogen Bond Donors | 2 (NH of carboxamide) |
| Hydrogen Bond Acceptors | 8 (O, N, S atoms) |
| Polar Surface Area | 120 Ų |
These properties suggest moderate blood-brain barrier permeability and oral bioavailability, aligning with drug-like criteria .
Synthesis and Structural Optimization
Synthetic Routes
The compound is typically synthesized via a multi-step approach:
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Thiophene core functionalization: Introduction of the sulfonyl chloride group at position 3 of thiophene-2-carboxylic acid.
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Piperazine coupling: Reaction of 4-(4-fluorophenyl)piperazine with the sulfonyl chloride intermediate to form the sulfonamide linkage.
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Carboxamide formation: Condensation of the thiophene-sulfonamide intermediate with 3-methoxybenzylamine using coupling agents like HATU or EDCI .
Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing cyclization times for analogous compounds .
Structural Modifications
SAR studies on related sulfonamide-thiophene derivatives highlight critical regions for activity:
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Piperazine substitution: The 4-fluorophenyl group improves target affinity, likely through hydrophobic interactions .
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Methoxy position: Meta-substitution on the benzyl group optimizes steric and electronic effects, as seen in D3 receptor agonists .
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Sulfonamide linker: Replacing sulfonyl with carbonyl reduces potency, underscoring its role in binding .
Pharmacological Applications
Kinase Inhibition
The compound’s sulfonamide-thiophene scaffold resembles kinase inhibitors targeting VEGF-R2 and PDGFR-β. In silico docking studies predict strong interactions with ATP-binding pockets due to the sulfonyl group’s hydrogen-bonding capacity .
GPCR Modulation
Piperazine derivatives are known to interact with dopamine and serotonin receptors. Functional assays reveal that fluorophenyl-piperazine moieties enhance D3 receptor selectivity over D2, reducing off-target effects .
Mechanism of Action
Enzyme Inhibition
The sulfonamide group chelates catalytic metal ions in kinases (e.g., Zn²⁺ in carbonic anhydrase), while the thiophene ring occupies hydrophobic pockets .
Receptor Interactions
In GPCRs, the 4-fluorophenyl group engages in π-π stacking with aromatic residues in the orthosteric site, and the methoxybenzyl moiety stabilizes receptor conformations via van der Waals interactions .
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